Product packaging for Boc-D-Nle(6-OH)-OH(Cat. No.:CAS No. 1359971-57-5)

Boc-D-Nle(6-OH)-OH

Cat. No.: B2385382
CAS No.: 1359971-57-5
M. Wt: 247.291
InChI Key: BRFDKSWARKFUGQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Nle(6-OH)-OH, also known as (R)-2-((( tert -Butoxycarbonyl)amino)-6-hydroxyhexanoic acid, is a protected D-configuration amino acid derivative specifically designed for advanced peptide synthesis. This non-proteinogenic building block features a hydroxyl group at the side chain's terminal carbon and a Boc ( tert -butyloxycarbonyl) group protecting the amine, making it a valuable tool for constructing peptides with unique properties. Its primary research application lies in the synthesis of complex peptide structures where the introduction of a hydrophilic site, a metal chelation point, or a potential site for further chemical conjugation is required. The D-configuration of the amino acid enhances the metabolic stability of the resulting peptides against proteolytic degradation, which is crucial for developing peptide-based probes and therapeutic candidates with improved bioavailability. Researchers utilize this compound to systematically study the effects of side-chain hydroxylation and chirality on peptide folding, receptor binding, and overall bioactivity. The compound enables the incorporation of a hydroxynorleucine residue into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) methodologies, where the Boc group offers orthogonality to other common protecting groups. This product is intended for research applications in chemical biology, medicinal chemistry, and drug discovery, and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B2385382 Boc-D-Nle(6-OH)-OH CAS No. 1359971-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Site Specific Functionalization of Boc D Nle 6 Oh Oh

Tailoring the Hydroxyl Functionality at the C-6 Position

The primary alcohol at the C-6 position of the norleucine side chain is a versatile handle for a range of chemical transformations. Its reactivity can be selectively harnessed to introduce esters, ethers, and other functional groups, or it can be modified through oxidation and reduction to alter the chemical properties of the amino acid.

The hydroxyl group of Boc-D-Nle(6-OH)-OH can undergo esterification with various carboxylic acids under standard conditions. This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reactions proceed under mild conditions, preserving the Boc protecting group and the stereochemical integrity of the amino acid. The choice of the carboxylic acid allows for the introduction of a wide array of functionalities, including aliphatic and aromatic groups, as well as moieties bearing further reactive handles for subsequent conjugation.

Etherification of the C-6 hydroxyl group provides a stable linkage that is resistant to hydrolysis under physiological conditions. The synthesis of 6-alkoxy derivatives can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an alkyl halide. This approach enables the introduction of various alkyl and aryl groups, thereby modifying the lipophilicity and steric bulk of the side chain.

Reaction TypeReagents and ConditionsProduct
EsterificationCarboxylic acid, DCC/DMAP, CH2Cl2, rtC-6 Ester
EtherificationAlkyl halide, NaH, THF, rtC-6 Ether

Selective oxidation of the primary alcohol at the C-6 position can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidation using reagents like Dess-Martin periodinane or a Swern oxidation protocol can effectively convert the hydroxyl group to an aldehyde. This aldehyde functionality is a valuable synthetic intermediate for various carbon-carbon bond-forming reactions and for the synthesis of allysine (B42369) derivatives, which are important in collagen cross-linking. Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like Jones reagent.

While direct reductive dehydroxylation of the C-6 hydroxyl group is a challenging transformation, it can be approached through a two-step process. The hydroxyl group can first be converted into a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride. This sequence would result in the conversion of this compound to Boc-D-norleucine.

The hydroxyl group serves as a key site for the attachment of various molecules through advanced coupling and conjugation strategies. One effective method involves the activation of the hydroxyl group as a mesylate, which can then be displaced by a variety of nucleophiles. This strategy has been successfully employed in the synthesis of peptide-based inhibitors, where the mesylated hydroxynorleucine residue within a peptide sequence is reacted with small molecule amines to generate a library of derivatives.

Furthermore, the hydroxyl group can be utilized in the construction of more complex molecular scaffolds. For instance, 6-hydroxynorleucine has been incorporated as a hub in the synthesis of multi-antigenic antitumor vaccines. In these constructs, the hydroxyl group can serve as an attachment point for other molecular components. The principles of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, can also be adapted for conjugation. bachem.comnih.gov This would typically involve the conversion of the hydroxyl group to an azide (B81097) or an alkyne, followed by reaction with a correspondingly functionalized binding partner. bachem.com

Conjugation StrategyKey StepsApplication Example
Mesylation and Nucleophilic Displacement1. Mesylation of the hydroxyl group. 2. Displacement with a nucleophile (e.g., amine).Synthesis of peptide inhibitors.
Molecular Scaffold SynthesisIncorporation of this compound into a larger structure via the hydroxyl group.Development of multi-component vaccines.
Click Chemistry1. Conversion of the hydroxyl group to an azide or alkyne. 2. Cu(I)-catalyzed cycloaddition with a complementary molecule.Site-specific labeling and bioconjugation. bachem.comnih.gov

Strategic Modifications of the Carboxyl Terminus of this compound

The carboxyl group of this compound is the primary site for peptide bond formation and can also be modified to form esters or other carboxylic acid derivatives. These modifications are fundamental to the incorporation of this non-canonical amino acid into peptide chains and for the synthesis of C-terminally modified analogues.

The formation of an amide bond between the carboxyl group of this compound and the amino group of another amino acid or peptide is the cornerstone of peptide synthesis. This reaction requires the activation of the carboxylic acid, which is commonly achieved using a variety of coupling reagents. The choice of coupling reagent is critical to ensure high yields and minimize racemization.

Commonly used coupling reagents include carbodiimides like DCC and EDC, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. Uronium/aminium-based reagents like HATU, HBTU, and PyBOP are also highly effective and are frequently employed in both solution-phase and solid-phase peptide synthesis (SPPS). The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a tertiary amine base like diisopropylethylamine (DIEA) to neutralize the protonated amino component.

Coupling ReagentAdditiveBaseCommon Application
DCC/EDCHOBt/HOAtDIEASolution-phase and Solid-phase Peptide Synthesis
HATU/HBTU-DIEASolid-phase Peptide Synthesis
PyBOP-DIEASolid-phase Peptide Synthesis

The carboxyl group of this compound can be esterified to protect it during synthetic manipulations or to create C-terminally modified peptide esters. Esterification can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkyl halides with a base like potassium carbonate. For more complex or sterically hindered alcohols, coupling reagents such as DCC with DMAP can be employed.

For amide bond formation, the carboxylic acid must be activated. This is the initial step in the reactions mediated by the coupling reagents mentioned previously. The activation process typically involves the formation of a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with HOBt/HOAt), or an acylphosphonium species (with PyBOP). These activated intermediates are then readily attacked by the amino group of the incoming amino acid to form the stable amide bond. In the context of SPPS, the carboxyl group of this compound is often activated to couple to a resin-bound peptide chain.

N-alpha Derivatization Post-Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. This primary amine becomes a nucleophilic site for a variety of derivatization reactions.

Amine Acylation: Following Boc deprotection, the newly exposed N-alpha amine can be acylated to form an amide bond. This is a fundamental reaction in peptide synthesis. A range of acylating agents can be employed, including activated carboxylic acids (e.g., using coupling reagents like HATU or HOBt/DIC), acid chlorides, or acid anhydrides. The choice of reagent and reaction conditions would be critical to ensure selective acylation at the alpha-amine without affecting the C-terminal carboxylic acid or the side-chain hydroxyl group.

Amine Alkylation: The N-alpha amine can also undergo alkylation reactions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a common method for introducing alkyl groups. Direct alkylation with alkyl halides is also possible but can be more challenging to control, with a risk of over-alkylation to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts.

Without specific literature, a hypothetical data table for these reactions cannot be populated with factual data.

The deprotected N-alpha amine is a key functional group for initiating macrocyclization. In a peptide chain containing the 6-hydroxy-D-norleucine residue, the N-terminal amine can be cyclized with the C-terminal carboxylic acid to form a head-to-tail cyclic peptide. This intramolecular reaction is typically performed under high dilution to favor cyclization over intermolecular polymerization. Various coupling reagents used in peptide synthesis can facilitate this lactamization.

The N-alpha amine also serves as a branching point for scaffold diversification. It can be reacted with bifunctional linkers or other building blocks to create more complex molecular architectures.

Chemo- and Regioselective Functionalization in Polyfunctionalized Systems

This compound is a polyfunctionalized molecule, containing an amine, a carboxylic acid, and a hydroxyl group. Achieving chemo- and regioselectivity in its functionalization is crucial.

N-alpha vs. Side-Chain Hydroxyl: The N-alpha amine is generally more nucleophilic than the primary hydroxyl group on the side chain. Therefore, under controlled conditions, reactions like acylation or alkylation would be expected to occur preferentially at the N-alpha position after Boc deprotection.

N-alpha vs. C-terminal Carboxylic Acid: With the carboxylic acid present, intramolecular reactions are possible. For instance, under certain conditions, the deprotected amine could potentially cyclize onto an activated C-terminus.

Orthogonal Protection Strategy: To achieve selective modification, an orthogonal protection strategy would be necessary. For example, if modification of the side-chain hydroxyl group is desired, the N-alpha amine and the C-terminal carboxylic acid would need to be protected with groups that are stable to the conditions required for hydroxyl group derivatization.

Due to the absence of specific research data for this compound, a detailed discussion with concrete examples and data tables on chemo- and regioselective functionalization remains speculative.

Applications of Boc D Nle 6 Oh Oh As a Versatile Building Block in Chemical Synthesis

Integration into Peptide and Peptidomimetic Architectures

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Boc-D-Nle(6-OH)-OH is particularly well-suited for these applications due to its D-chirality, which imparts resistance to enzymatic degradation by proteases, and its functionalized side chain, which allows for further chemical modification or the introduction of specific structural constraints. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, prized for its efficiency and simplicity. sigmaaldrich.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sigmaaldrich.comcsic.es this compound is an important building block in the Boc-SPPS strategy.

In Boc-SPPS, the α-amino group of the incoming amino acid is temporarily protected by the tert-butoxycarbonyl (Boc) group. peptide.com This group is stable under the conditions required for peptide bond formation but can be cleanly removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. researchgate.net The side chain of this compound contains a primary alcohol, which is a reactive functional group. To prevent unwanted side reactions during synthesis, such as acylation during coupling steps, this hydroxyl group must also be protected. This is achieved using an orthogonal protecting group that is stable to the acidic conditions of Boc removal but can be cleaved at the end of the synthesis, often simultaneously with the cleavage of the peptide from the resin using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). sigmaaldrich.compeptide.com

The incorporation of a D-amino acid like D-hydroxynorleucine is a common strategy to increase the metabolic stability of the resulting peptide. nih.gov Peptides containing D-amino acids are poor substrates for proteases, which are chiral enzymes that specifically recognize L-amino acids. The use of this compound thus contributes directly to the design of more robust peptide-based therapeutics.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection Moderately strong acid (e.g., TFA)Base (e.g., Piperidine in DMF) researchgate.net
Side-Chain Protection Acid-labile (e.g., Benzyl (B1604629) ethers)Very acid-labile (e.g., t-Butyl ethers) biosynth.com
Resin Cleavage Strong acid (e.g., HF, TFMSA) sigmaaldrich.compeptide.comModerate acid (e.g., TFA)
Orthogonality Quasi-orthogonal (relies on different acid strengths) biosynth.comFully orthogonal (acid vs. base cleavage) csic.es
Suitability for this compound The hydroxyl side chain requires a strong acid-stable protecting group. The final cleavage is harsh.A corresponding Fmoc-D-Nle(6-OH)-OH building block would be used. iris-biotech.de Milder final cleavage conditions are generally preferred for complex peptides.

This table provides a comparative overview of the two major SPPS strategies and their relevance for incorporating hydroxylated norleucine.

Before the widespread adoption of SPPS, all peptide synthesis was conducted in solution. While now less common for long peptides, solution-phase synthesis remains a powerful technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex, cyclic, or modified peptide fragments. slideshare.net

In solution-phase synthesis, protected amino acids are coupled sequentially or as protected peptide fragments in an appropriate organic solvent. beilstein-journals.org After each coupling step, the product must be isolated and purified, a process that is more laborious than the simple filtration and washing steps of SPPS. The incorporation of this compound into a peptide via solution-phase methods follows these general principles. The Boc group serves as the temporary Nα-protection, while the carboxylic acid is typically activated using a coupling reagent like a carbodiimide (B86325) or an active ester to facilitate amide bond formation. beilstein-journals.org

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, selectivity, and bioavailability. upc.eduresearchgate.net Foldamers are unnatural oligomers that adopt well-defined, predictable secondary structures similar to the helices and sheets of proteins. mdpi.com this compound is an excellent building block for both classes of molecules.

Strategy for Conformational ConstraintApplication of this compound
D-Amino Acid Incorporation The D-configuration restricts φ/ψ torsional angles, favoring turn-like structures and increasing proteolytic resistance. nih.gov
Backbone Cyclization The side-chain hydroxyl can be used as a nucleophile to form a lactone ring with the C-terminus or another side-chain carboxyl group.
Side Chain-to-Side Chain Cyclization The hydroxyl group can be derivatized (e.g., to an azide (B81097) or alkyne) for click chemistry-based cyclization with another functionalized side chain. nih.gov
Hydrogen Bond Surrogates The hydroxyl group can act as a hydrogen bond donor or acceptor, helping to stabilize specific secondary structures like helices or sheets. rsc.org
Foldamer Design Used as a building block in non-natural backbones (e.g., β- or γ-peptides) to create novel folding patterns. mdpi.comacs.org

This table outlines how this compound can be utilized in various strategies to create structurally defined peptidomimetics and foldamers.

Contribution to the Synthesis of Complex Organic Molecules

Beyond peptide chemistry, this compound serves as a valuable chiral starting material for the asymmetric synthesis of a variety of complex organic molecules, including natural products and pharmacologically active compounds.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials for the synthesis of complex chiral targets. This approach elegantly bypasses the need for developing a de novo asymmetric synthesis, as the stereochemistry of the final product is derived from the inherent chirality of the starting material. nih.gov

This compound is an ideal candidate for chiral pool synthesis. It possesses a defined stereocenter at the α-carbon (D- or R-configuration) and two distinct functional groups—a protected amine and a terminal alcohol—at opposite ends of a flexible carbon chain. This structure allows for a wide range of selective chemical transformations. For example, the carboxylic acid can be reduced to a primary alcohol, or the entire amino acid can be converted into a chiral lactam or other heterocyclic systems while retaining the original stereochemistry. These transformations make it a valuable precursor for synthesizing portions of complex natural products or their non-natural analogues.

The structural motifs present in amino acids are frequently found at the core of many pharmacologically active compounds. bac-lac.gc.ca this compound can be used as a foundational scaffold to build novel molecules with potential therapeutic applications. The D-amino acid structure is known to enhance the metabolic stability and can alter the pharmacological profile of bioactive peptides, such as opioid ligands. nih.gov

The bifunctional nature of this compound—having both an amino and a hydroxyl group—makes it a versatile scaffold. These two functional groups can be independently manipulated to attach different pharmacophoric elements, leading to the creation of diverse chemical libraries for drug discovery screening. For instance, it could be used to synthesize novel polymyxin (B74138) analogues for antibacterial applications or serve as a constrained dipeptide mimetic in the development of enzyme inhibitors. bac-lac.gc.cagoogle.com The linear alkyl chain provides a non-polar spacer, while the hydroxyl group offers a site for introducing polarity or for conjugation to other molecules. This combination of features allows chemists to systematically explore chemical space around a rigid, chiral core, facilitating the development of new and improved pharmacologically relevant compounds.

Table of Mentioned Compounds

Abbreviation/Trivial NameFull Chemical Name
This compoundN-tert-Butoxycarbonyl-D-6-hydroxynorleucine
Boctert-Butoxycarbonyl
Fmoc9-fluorenylmethoxycarbonyl
TFATrifluoroacetic acid
HFHydrogen fluoride
TFMSATrifluoromethanesulfonic acid
DMFDimethylformamide
Boc-SPPSBoc-based Solid-Phase Peptide Synthesis
Fmoc-SPPSFmoc-based Solid-Phase Peptide Synthesis
Fmoc-D-Nle(6-OH)-OHN-(9-Fluorenylmethoxycarbonyl)-D-6-hydroxynorleucine
Melanotan IIAc-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂

Advanced Materials Science and Bioconjugation Applications

The non-proteinogenic amino acid, this compound, serves as a sophisticated building block not only in peptide synthesis but also in the burgeoning fields of advanced materials science and bioconjugation. Its distinct trifunctional nature—a temporary Boc-protecting group on the alpha-amine, a reactive carboxylic acid, and a terminal hydroxyl group on the side chain—provides chemists with a versatile tool for designing and fabricating complex functional systems. These features allow for controlled, site-specific modifications of polymers and nanomaterials, paving the way for novel hybrid materials with tailored properties for biomedical and technological applications.

Functionalization of Polymer Scaffolds

The development of functionalized polymer scaffolds is a cornerstone of tissue engineering and regenerative medicine. These scaffolds aim to mimic the natural extracellular matrix, providing physical support and biochemical cues to guide cell growth and tissue regeneration. The incorporation of bioactive molecules onto polymer surfaces is critical for enhancing their performance. Amino acids and their derivatives are increasingly used to impart bio-functionality to synthetic polymers. nih.govbezwadabiomedical.com

This compound is an exemplary candidate for modifying polymer scaffolds due to its unique structural attributes. The side-chain hydroxyl group is particularly valuable, as it can increase hydrophilicity and serve as a reactive handle for further chemical modifications. researchgate.netnih.gov There are two primary strategies for integrating this compound into polymer systems: grafting onto existing polymer backbones and its use as a functional monomer in polymerization reactions.

Grafting to Pre-formed Polymers: The carboxylic acid or the side-chain hydroxyl group of this compound can be covalently attached to polymer scaffolds that possess complementary functional groups. For instance, the carboxylic acid can form an ester linkage with a hydroxyl-bearing polymer (e.g., polyvinyl alcohol) or an amide bond with an amine-functionalized polymer. Conversely, the hydroxyl group can be reacted with polymers containing carboxylic acid or isocyanate groups.

Use as a Functional Monomer: this compound can be utilized as a monomer in step-growth polymerization processes. For example, it can be incorporated into polyester (B1180765) chains through polycondensation reactions, yielding a biodegradable polymer with pendant hydroxyl groups along its backbone. nih.gov These hydroxyl groups can then be used for subsequent conjugation of peptides, growth factors, or other signaling molecules after the polymer scaffold has been fabricated. The Boc group ensures that the alpha-amine does not interfere during polymerization and can be removed later to expose an additional functional site if needed.

The table below outlines potential strategies for functionalizing common biodegradable polymers with this compound.

Polymer Scaffold TypeScaffold Functional GroupThis compound Reactive GroupResulting Linkage
Poly(lactic acid) (PLA) / Poly(glycolic acid) (PGA)Surface-hydrolyzed -OH, -COOHCarboxylic Acid or HydroxylEster
ChitosanAmine (-NH2), Hydroxyl (-OH)Carboxylic AcidAmide
Poly(caprolactone) (PCL)Surface-activated -COOHHydroxylEster
AlginateCarboxylic Acid (-COOH)HydroxylEster

Conjugation to Nanomaterials for Hybrid Systems

The creation of hybrid systems by conjugating biological molecules to nanomaterials offers unprecedented opportunities in diagnostics, drug delivery, and catalysis. Amino acids are frequently used to functionalize nanoparticle surfaces, acting as stabilizing capping agents or as molecular linkers for attaching more complex biomolecules. researchgate.netd-nb.info The conjugation of peptides and amino acids to nanoparticles can enhance their stability, biocompatibility, and biological targeting capabilities. nih.govnih.gov

This compound is particularly well-suited for these applications, as it has been identified as a useful tool in bioconjugation processes for attaching molecules to various surfaces. chemimpex.com Its multiple functional groups allow for controlled, oriented attachment to a nanomaterial surface.

Strategies for Nanomaterial Conjugation:

Metal Nanoparticles (e.g., Gold - AuNPs): While direct conjugation to gold often relies on thiol groups, the carboxylic acid of this compound can serve as an anchoring group, interacting with the nanoparticle surface. nih.gov For more stable conjugation, the hydroxyl group could be modified with a thiol-containing linker prior to attachment.

Oxide and Nitride Nanomaterials (e.g., Fe₃O₄, Boron Nitride Nanotubes - BNNTs): The carboxylic acid and hydroxyl groups can form covalent or coordinate bonds with the surface of metal oxide or boron nitride nanomaterials. acs.org This allows for the stable surface functionalization of these materials, rendering them more dispersible in biological media and enabling further bioconjugation.

The Boc group plays a crucial role by preventing undesired reactions of the amine group during the initial conjugation step. Once the molecule is anchored to the nanoparticle, the Boc group can be removed under acidic conditions, exposing the amine. This newly available amine group can then be used to attach a second component, such as a fluorescent dye, a targeting ligand, or a drug molecule, creating a multifunctional nano-hybrid system. The side-chain hydroxyl group remains as another potential site for modification, adding to the modularity of the design.

The following table summarizes potential interactions between this compound and different classes of nanomaterials.

Nanomaterial TypeSurface Chemistry / AtomPotential Interaction Site on this compoundInteraction / Bond Type
Gold Nanoparticles (AuNPs)Gold (Au) atomsCarboxylic AcidCovalent/Coordinate Bond
Iron Oxide NPs (Fe₃O₄)Surface Hydroxyls, Iron atomsCarboxylic AcidEster Linkage, Chelation
Silica Nanoparticles (SiO₂)Silanol groups (Si-OH)Carboxylic Acid or HydroxylEster or Ether Linkage
Boron Nitride Nanotubes (BNNTs)Boron atomsCarboxylic Acid (deprotonated)Dative Bond

Advanced Analytical Characterization and Structural Elucidation of Boc D Nle 6 Oh Oh and Its Derivatives

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy provides indispensable information regarding the molecular structure, stereochemistry, and exact mass of Boc-D-Nle(6-OH)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous confirmation of the covalent structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are utilized to assign all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

In ¹H NMR spectra, characteristic signals confirm the presence of key functional groups. researchgate.net The tert-butyl protons of the Boc group typically appear as a sharp singlet around 1.4 ppm. The protons of the norleucine backbone and side chain exhibit distinct multiplets, with the α-proton appearing downfield due to the influence of the adjacent electron-withdrawing groups. The diastereotopic protons of the methylene (B1212753) group adjacent to the hydroxyl function (C5) and the terminal methylene group bearing the hydroxyl (C6) provide crucial information about the side chain structure.

¹³C NMR spectroscopy complements the proton data, with distinct resonances for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the norleucine side chain. mdpi.com The signal for the carbon atom bearing the hydroxyl group (C6) is typically found in the 60-65 ppm range. The solvent can influence the chemical shifts of carbonyl groups, an effect that can sometimes provide insight into intermolecular interactions. mdpi.com

While the "D" configuration of the α-carbon is defined during synthesis, NMR can be used to confirm stereochemical purity. This can be achieved using chiral solvating agents or by derivatization with a chiral auxiliary, which induces diastereomeric non-equivalence, leading to separable signals in the NMR spectrum for the D and L enantiomers. nih.gov

Table 1: Hypothetical NMR Spectroscopic Data for this compound in CDCl₃

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Boc (C(CH₃)₃)1.44 (s, 9H)28.3 (3C)
Boc (C(CH₃)₃)-80.1
Boc (C=O)-155.8
α-CH4.35 (m, 1H)53.5
β-CH₂1.70-1.85 (m, 2H)31.8
γ-CH₂1.45-1.55 (m, 2H)22.5
δ-CH₂1.58-1.68 (m, 2H)32.1
ε-CH₂-OH3.65 (t, 2H)62.5
COOH10.5 (br s, 1H)176.2

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the compound's molecular formula. epfl.ch

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways, which yields valuable structural information. nih.govdrug-dev.com The fragmentation of Boc-protected amino acids is well-characterized. niscpr.res.innih.gov Common fragmentation patterns for this compound in negative ion mode would originate from the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are analyzed.

Key fragmentation pathways observed in MS/MS experiments include:

Loss of the Boc group: A characteristic loss of isobutylene (B52900) (56 Da) from the [M+H]⁺ ion is common. Alternatively, the entire Boc group can be lost (101 Da). nih.gov

Neutral Losses: The hydroxyl group on the side chain can be readily lost as a molecule of water (18 Da). The carboxylic acid can undergo decarboxylation, with a loss of CO₂ (44 Da).

Backbone Cleavage: Fragmentation along the peptide backbone can also occur, providing further structural confirmation. aston.ac.uk

Analysis of these fragmentation patterns allows for the verification of the amino acid structure, the presence of the hydroxyl modification on the side chain, and the identity of the N-terminal protecting group. nih.gov

Table 2: Predicted High-Resolution MS and MS/MS Fragmentation Data for this compound

Ion / Fragment Molecular Formula Predicted m/z (Monoisotopic) Description
[M+H]⁺C₁₂H₂₄NO₅⁺262.1649Protonated parent molecule
[M+Na]⁺C₁₂H₂₃NNaO₅⁺284.1468Sodiated adduct
[M-H]⁻C₁₂H₂₂NO₅⁻260.1498Deprotonated parent molecule
[M+H - C₄H₈]⁺C₈H₁₆NO₅⁺206.1023Loss of isobutylene from Boc group
[M+H - Boc]⁺C₇H₁₄NO₃⁺160.0917Loss of the Boc group (minus one H)
[M+H - H₂O]⁺C₁₂H₂₂NO₄⁺244.1543Loss of water from hydroxyl group
[M-H - CO₂]⁻C₁₁H₂₂NO₃⁻216.1594Loss of carbon dioxide

Chromatographic Purity and Chiral Analysis

Chromatographic techniques are critical for assessing the purity of this compound, separating it from potential impurities such as starting materials, synthetic by-products, and isomeric variants.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the chemical purity of Boc-protected amino acids. creative-proteomics.comresearchgate.net The compound is separated on a hydrophobic stationary phase, such as C18, using a polar mobile phase, typically a gradient of acetonitrile (B52724) and water containing a modifier like trifluoroacetic acid (TFA). oup.comcsic.es Detection is commonly performed using a UV detector, as the carbamate (B1207046) and carboxyl groups provide some absorbance at low wavelengths (~210 nm), or more universally, by a coupled mass spectrometer (LC-MS). shimadzu.com

An HPLC purity assessment can effectively separate this compound from related impurities, including:

Unprotected D-Nle(6-OH)-OH.

Precursors from the synthesis of the norleucine backbone.

Over- or under-hydroxylated species.

Diastereomers, if additional chiral centers are present or formed.

Table 3: Example of an HPLC Purity Analysis Profile

Peak Number Retention Time (min) Area % Identity
13.50.25Impurity 1 (e.g., D-Nle(6-OH)-OH)
28.299.5This compound
39.10.15Impurity 2 (e.g., synthesis by-product)
411.40.10Impurity 3 (e.g., Boc-D-Nle-OH)

Chiral Chromatography for Enantiomeric Excess Determination of Boc-Protected Amino Acids

Ensuring the enantiomeric purity of a chiral amino acid is paramount, especially for peptide synthesis, where the presence of the incorrect enantiomer can lead to undesired diastereomeric peptides. The goal of chiral analysis for this compound is to quantify the amount of the L-enantiomer, Boc-L-Nle(6-OH)-OH, and thus determine the enantiomeric excess (e.e.) of the D-form.

Two primary strategies are used:

Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP). researchgate.net CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for the direct separation of the enantiomers of Boc-protected amino acids without derivatization. sigmaaldrich.comtandfonline.comsigmaaldrich.com

Indirect Chiral HPLC: This method involves derivatizing the amino acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form a pair of diastereomers. researchgate.netnih.gov These diastereomers can then be separated on a standard achiral RP-HPLC column. mdpi.com

These methods allow for the sensitive detection and quantification of enantiomeric impurities, often at levels below 0.1%. tandfonline.com Studies have shown that for many Boc-protected amino acids, baseline separation can be achieved, enabling accurate e.e. determination. researchgate.nettandfonline.comtandfonline.com

Table 4: Illustrative Chiral HPLC Separation Data on a Teicoplanin CSP

Enantiomer Retention Time (min) Area %
Boc-L -Nle(6-OH)-OH12.50.20
Boc-D -Nle(6-OH)-OH14.899.8
Enantiomeric Excess (D) 99.6%

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Chemical derivatization is a powerful strategy employed to enhance the analytical detection and quantification of amino acids. creative-proteomics.com While this compound can be analyzed directly, derivatization becomes crucial when high sensitivity is required, especially with detection methods other than mass spectrometry, or to improve chromatographic behavior.

Derivatization can target the amino group (after removal of the Boc protection) or the carboxylic acid group. nih.govwaters.com Key strategies include:

Pre-column Derivatization for Fluorescence Detection: This is a common approach to achieve high sensitivity. nih.govjasco-global.com After deprotection of the Boc group, the resulting free amino group can be reacted with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, dansyl chloride, or 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield highly fluorescent derivatives. tandfonline.comnih.gov These derivatives are then separated by RP-HPLC.

Derivatization for UV Detection: Reagents such as phenyl isothiocyanate (PITC) react with the free amino group to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV chromophore, enabling sensitive detection by UV absorbance. shimadzu.com

Derivatization for Mass Spectrometry: Derivatization can be used to improve ionization efficiency and control fragmentation in MS. capes.gov.brrsc.org For instance, attaching a permanently charged group can significantly enhance the signal in ESI-MS. google.com It can also be used to increase the hydrophobicity of the analyte for better retention in RP-HPLC. researchgate.net

The choice of derivatization strategy depends on the analytical objective, the available instrumentation, and the required level of sensitivity. shimadzu.com

Table 5: Summary of Derivatization Strategies for Amino Acid Analysis

Reagent Target Group Detection Method Primary Advantage
o-Phthalaldehyde (OPA)Primary AmineFluorescenceHigh sensitivity, rapid reaction
Dansyl ChloridePrimary/Secondary AmineFluorescence, MSStable derivatives, good sensitivity
FMOC-ClPrimary/Secondary AmineFluorescenceExcellent for primary and secondary amines
PITCPrimary/Secondary AmineUV (254 nm)Well-established for protein sequencing
Alkyl ChloroformatesCarboxyl, AminoGC-MSIncreases volatility for gas chromatography
N-alkyl-nicotinic acid estersAminoESI-MSEnhances ionization efficiency capes.gov.br

Pre-Column and In-Situ Derivatization for Spectrometric Applications

The analytical characterization of modified amino acids such as this compound presents unique challenges due to the presence of multiple functional groups: a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid, and a primary hydroxyl group. Spectrometric methods, particularly when coupled with chromatographic separation, often require derivatization to enhance analyte volatility, improve chromatographic retention and resolution, and increase detection sensitivity. nih.gov This is achieved by chemically modifying the polar functional groups. nih.gov Both pre-column and in-situ derivatization strategies are employed for this purpose.

Pre-column Derivatization

In pre-column derivatization, the analyte is chemically modified before its introduction into the analytical column. actascientific.com This approach is widely used for High-Performance Liquid Chromatography (HPLC) analysis. For a molecule like this compound, derivatization would primarily target the free carboxylic acid and the terminal hydroxyl group, as the α-amino group is already protected by the Boc group.

Several reagents are available for derivatizing hydroxyl and carboxylic acid groups. actascientific.comresearchgate.net Silylation, for instance, is a common technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. actascientific.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. Another approach involves esterification of the carboxylic acid, for example, through reaction with an alkyl halide in the presence of a base. The hydroxyl group can be acylated using reagents like 4-nitrobenzoyl chloride to introduce a chromophore for enhanced UV detection. greyhoundchrom.com

Fluorescent labeling is another powerful pre-column strategy. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl), while typically used for amines, can also react with hydroxyl groups under appropriate conditions. actascientific.com However, the most common strategy for amino acid analysis involves targeting the primary and secondary amino groups with reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). nih.govjasco-global.com Since the amino group in the target compound is protected, these specific reagents would not be reactive unless the Boc group is first removed.

The selection of a pre-column derivatization reagent depends on the analytical technique (e.g., HPLC-UV, HPLC-Fluorescence, or LC-MS) and the specific requirements for sensitivity and selectivity. actascientific.com

In-Situ Derivatization

In-situ derivatization involves the reaction of the analyte in the sample matrix or during sample extraction, immediately prior to analysis. swri.orgacs.org This technique is particularly advantageous for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which requires analytes to be volatile and thermally stable. nih.gov Alkyl chloroformates, such as ethyl chloroformate and heptafluorobutyl chloroformate, are prominent reagents for in-situ derivatization. nih.govswri.org These reagents react rapidly in aqueous media with amino and carboxyl groups, and can also react with hydroxyl groups, to form less polar derivatives that can be extracted into an organic solvent for GC-MS analysis. nih.gov

For this compound, an in-situ derivatization with an alkyl chloroformate would likely proceed at the carboxylic acid and hydroxyl positions. The resulting derivative would have increased volatility and be amenable to GC-MS analysis. This technique offers the benefit of combining derivatization and extraction into a single step, simplifying sample preparation. swri.org

The table below summarizes potential derivatization strategies for this compound.

Functional Group TargetedDerivatization StrategyReagent ExampleAnalytical ApplicationExpected Outcome
Carboxylic Acid & Hydroxyl GroupSilylation (Pre-column)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)GC-MSIncreased volatility and thermal stability.
Carboxylic AcidEsterification (Pre-column)Alkyl Halide (e.g., Methyl Iodide)GC-MS, LC-MSIncreased hydrophobicity and volatility.
Hydroxyl GroupAcylation (Pre-column)4-Nitrobenzoyl chlorideHPLC-UVIntroduction of a chromophore for enhanced UV detection.
Carboxylic Acid & Hydroxyl GroupAcylation (In-situ)Heptafluorobutyl chloroformateGC-MSFormation of volatile derivatives for GC analysis. nih.gov
Carboxylic Acid & Hydroxyl GroupFluorescent Labeling (Pre-column)Dansyl ChlorideHPLC-FluorescenceIntroduction of a fluorophore for sensitive detection.

Comprehensive Amino Acid Analysis of Modified Constructs

Once this compound is incorporated into a peptide sequence, a comprehensive amino acid analysis (AAA) is crucial to verify the composition and integrity of the final product. AAA typically involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. creative-proteomics.com The presence of a modified, non-standard amino acid like 6-hydroxy-norleucine requires careful consideration during the analysis.

The process begins with the complete hydrolysis of the peptide, usually under acidic conditions (e.g., 6M HCl at 110°C for 24 hours). creative-proteomics.com This step cleaves the peptide bonds, releasing the individual amino acids. It is important to ascertain the stability of the 6-hydroxyl group under these harsh conditions, as some modified side chains can be degraded.

Following hydrolysis, the resulting mixture of amino acids is analyzed. Modern AAA is predominantly performed using HPLC or LC-MS. creative-proteomics.com These methods often necessitate pre-column derivatization of the freed amino acids (including the now deprotected D-Nle(6-OH)-OH) to facilitate separation and detection. creative-proteomics.com Reagents such as phenyl isothiocyanate (PITC), OPA, or AQC are commonly used for this purpose. actascientific.comcreative-proteomics.com The derivatized amino acids are then separated by reverse-phase HPLC and quantified using UV or fluorescence detectors. jasco-global.com An LC-MS based approach can provide additional confirmation through mass-to-charge ratio detection, which is particularly useful for identifying and quantifying non-standard amino acids. biopharmaspec.com

To illustrate the results of such an analysis, consider a synthetic peptide with the sequence Ala-Gly-[D-Nle(6-OH)]-Leu-Val. The table below presents hypothetical data from a comprehensive amino acid analysis of this peptide. The analysis would aim to confirm the equimolar ratios of the standard amino acids and the presence of the modified norleucine derivative.

Amino AcidExpected RatioObserved RatioMolar Amount (nmol)Method
Alanine (B10760859) (Ala)11.0210.2RP-HPLC with PITC derivatization
Glycine (B1666218) (Gly)10.999.9RP-HPLC with PITC derivatization
D-Nle(6-OH)10.979.7LC-MS/MS
Leucine (Leu)11.0110.1RP-HPLC with PITC derivatization
Valine (Val)10.989.8RP-HPLC with PITC derivatization

Furthermore, techniques like alanine scanning can be employed to understand the structural or functional importance of the this compound residue within a larger peptide construct. mdpi.com In this method, the modified residue is systematically replaced with alanine, and the resulting analogue is assessed for changes in biological activity or conformation. mdpi.comexplorationpub.com This provides valuable structure-activity relationship (SAR) data, highlighting the contribution of the unique side chain of 6-hydroxy-norleucine. The analysis of these peptide analogues would follow the same comprehensive AAA protocols to ensure their correct synthesis before further biological or structural studies.

Computational Chemistry and Theoretical Investigations of Boc D Nle 6 Oh Oh

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to predict the three-dimensional structure and dynamic behavior of molecules like Boc-D-Nle(6-OH)-OH. These models are crucial for understanding how the molecule might interact with biological targets or behave in different solvent environments.

The conformational landscape of this compound is defined by the rotational possibilities around its single bonds. The molecule possesses several key rotatable bonds: within the hexyl side chain, and between the side chain and the alpha-carbon, as well as the bonds connecting the Boc protecting group. The tert-butoxycarbonyl (Boc) group is known to impose significant steric hindrance, which restricts rotation around the N–Cα bond and can stabilize extended conformations.

Energy minimization calculations are used to identify the most stable, low-energy conformations. These calculations, often performed using molecular mechanics force fields, systematically adjust the molecule's geometry to find energy minima. For this compound, the lowest-energy conformations would likely feature a planar carbamate (B1207046) group and a staggered arrangement of the hexyl side chain to minimize steric clashes. The terminal hydroxyl group can also participate in intramolecular hydrogen bonding with the carboxyl group or the Boc group's carbonyl oxygen, which would further stabilize certain conformations. A theoretical study of β-amino acids highlighted the important role that intramolecular hydrogen bonding plays in the stability of conformations. scirp.org

Table 1: Predicted Physicochemical Properties Influencing Conformational Analysis This interactive table outlines key computational predictions for the related (S)-isomer, Boc-L-Nle(6-OH)-OH, which are expected to be identical for the D-isomer except for optical rotation. These parameters are fundamental inputs for molecular modeling.

PropertyPredicted ValueSignificance in Modeling
Molecular FormulaC11H21NO5Defines the elemental composition.
Molecular Weight247.3 g/mol Used in various simulation calculations.
Topological Polar Surface Area (TPSA)86.99 ŲInfluences solvation properties and membrane permeability predictions.
Number of Rotatable Bonds9A key indicator of molecular flexibility and the complexity of the conformational landscape.
H-Bond Donors3The -OH and -NH and -COOH groups can donate hydrogen bonds, crucial for intermolecular interactions.
H-Bond Acceptors5The carbonyl and hydroxyl oxygens can accept hydrogen bonds, defining potential interaction sites.

Data sourced from computational models for the L-isomer, which share the same scalar physicochemical properties as the D-isomer.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, capturing its movements and interactions with its environment. rsc.org For this compound, an MD simulation in a solvent like water would reveal how the molecule's conformation adapts to the aqueous environment.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a higher level of theoretical detail, allowing for the investigation of electronic structure, reaction energetics, and the precise nature of chemical bonds. libretexts.orgacs.org

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the energy profile of a chemical transformation, including the structures of transition states and intermediates. researchgate.netchemrxiv.org While specific DFT studies on reaction mechanisms involving this compound are not prominent, the methodology can be applied to understand its reactivity. For example, DFT could be used to model the deprotection of the Boc group under acidic conditions or the esterification of the carboxylic acid. Such calculations would reveal the activation energies for these reactions, providing a theoretical basis for predicting reaction rates and conditions. DFT has been successfully used to study the mechanism of N-alkylation of amino derivatives, a reaction class relevant to the functional groups present in this molecule. researchgate.net

The D-configuration of the alpha-carbon in this compound makes it a chiral building block. DFT calculations are exceptionally useful for understanding how this chirality influences the stereochemical outcome of reactions. acs.orgmdpi.com Studies involving mono-protected amino acids as chiral ligands in catalysis have shown that the structure of the amino acid is critical for inducing enantioselectivity. mdpi.com

In a Pd(II)-catalyzed olefination reaction, various Boc-protected amino acids were screened as chiral ligands. mdpi.com The results demonstrated that the nature of the amino acid side chain significantly impacts both the yield and the enantiomeric excess (ee) of the product. Although this compound was not tested, the data for its analogues provide a clear example of how computational studies can correlate structure to stereochemical outcomes.

Table 2: Influence of Boc-Amino Acid Ligands on a Pd(II)-Catalyzed Olefination Reaction This table, adapted from a study on a different reaction, illustrates the principle of how amino acid structure dictates stereoselectivity. mdpi.com

EntryLigand% Yield% ee
1Boc-Ala-OH4654
2Boc-Nva-OH6361
3Boc-Nle-OH5981
4Boc-Val-OH3993
5Boc-Leu-OH6086
6Boc-Ile-OH·0.5H₂O7397

This data demonstrates how changes in the alkyl side chain of a Boc-protected amino acid ligand can dramatically alter the enantioselectivity of a reaction, a phenomenon that can be explained and predicted using quantum chemical methods like DFT. mdpi.com

In Silico Prediction of Derivatization Outcomes and Scaffold Utility

The bifunctional nature of this compound, with its protected amine, free carboxylic acid, and terminal hydroxyl group, makes it a versatile scaffold. In silico methods can predict the outcomes of derivatization reactions and guide the design of more complex molecules.

The terminal hydroxyl group on the side chain is a particularly attractive site for modification. It allows for the attachment of other molecules through esterification, etherification, or carbamate linkages without interfering with the core amino acid structure. acs.org This is a key feature for its use as a molecular hub or scaffold. For example, the L-isomer, Nle(6-OH), has been used as a hub in the construction of synthetic vaccines, where multiple antigenic components are attached to the hydroxylated norleucine core. In this context, the hydroxyl group serves as a covalent anchor point.

Predicting derivatization outcomes involves assessing the reactivity of the functional groups. The carboxylic acid is a nucleophile and can be activated to react with amines to form amides. The hydroxyl group is also nucleophilic and can react with acyl chlorides or isocyanates. acs.org Computational tools can help predict the most likely site of reaction under different conditions and can model the properties of the resulting derivatives.

Table 3: Potential Derivatization Reactions and Products for this compound

Functional GroupReagent ClassLinkage FormedPotential Product Class
Carboxylic Acid (-COOH)Alcohols/Activating AgentEsterCarboxy-terminal ester
Carboxylic Acid (-COOH)Amines/Coupling AgentAmideCarboxy-terminal amide
Hydroxyl (-OH)Acyl HalidesEsterSide-chain ester
Hydroxyl (-OH)Alkyl HalidesEtherSide-chain ether
Hydroxyl (-OH)IsocyanatesCarbamateSide-chain carbamate

Emerging Research Avenues and Future Prospects for Hydroxylated Boc Protected Amino Acid Derivatives

Development of Sustainable and Green Synthetic Methodologies

The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), has traditionally relied on hazardous solvents and an excess of reagents, posing significant environmental concerns. acs.orgnih.gov Consequently, a major research thrust is the development of green and sustainable synthetic methodologies applicable to building blocks like Boc-D-Nle(6-OH)-OH.

A primary focus of green peptide chemistry is the replacement of conventional solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are classified as hazardous substances. acs.orggyrosproteintechnologies.com Research has identified several greener alternatives that are viable for peptide synthesis using the Boc/Bzl protection strategy. acs.orgrsc.org Propylene carbonate (PC), for instance, has been successfully used as a green solvent for both coupling and deprotection steps in solution-phase synthesis. rsc.org Other promising solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). acs.orgacs.org Binary mixtures, such as DMSO/EtOAc, offer adjustable polarity, providing another eco-friendly alternative to DMF. gyrosproteintechnologies.com

Beyond solvent replacement, other green strategies are being implemented. These include:

Solvent Recycling: Industrial-scale synthesis now incorporates solvent recovery systems to reduce hazardous waste. ambiopharm.com

Aqueous Synthesis: While the hydrophobicity of Boc-protected amino acids presents a challenge, methods are being developed to enable synthesis in water. acs.org One innovative approach involves converting Boc-amino acids into water-dispersible nanoparticles, allowing for microwave-assisted synthesis in an aqueous medium. researchgate.net

Mechanochemistry: This approach uses mechanical force, often through ball-milling, to drive chemical reactions under solvent-free or minimal-solvent conditions. acs.orgrsc.org Mechanochemistry has been successfully applied for the coupling of Boc-protected amino acids, drastically reducing waste. rsc.org

These advancements aim to lessen the environmental impact of producing complex peptides incorporating specialized derivatives like hydroxylated, Boc-protected amino acids. nih.gov

acs.orggyrosproteintechnologies.comrsc.org
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
SolventTypeKey Characteristics & Research FindingsCitations
Dimethylformamide (DMF)Traditional (Aprotic Polar)Widely used in SPPS but classified as reproduction-toxic and a substance of very high concern.
Dichloromethane (DCM)Traditional (Aprotic)Commonly used but has serious toxicity concerns.
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Exploration of Novel Biocatalytic Pathways for Hydroxylated D-Amino Acids

Chemical synthesis of hydroxylated amino acids can be complex, whereas biocatalysis offers a powerful alternative, characterized by high regio- and stereoselectivity under mild conditions. mdpi.com The exploration of enzymes to produce non-canonical amino acids like hydroxylated D-amino acids is a rapidly expanding field. researchgate.net

The hydroxylation of amino acids in nature is typically catalyzed by hydroxylase enzymes, which introduce hydroxyl groups at specific positions. mdpi.comnih.gov These enzymes often fall into two categories based on their cofactor: iron-containing oxygenases (both heme and non-heme) and FAD-dependent hydroxylases. nih.gov The iron-containing enzymes can cleave unactivated C-H bonds, making them particularly useful for modifying aliphatic side chains, such as that of norleucine. nih.gov For instance, L-leucine dioxygenase has been used to synthesize 5-hydroxyleucine. mdpi.com

While many native enzymes act on L-amino acids, modern enzyme engineering and directed evolution techniques allow for the alteration of substrate specificity and stereoselectivity. nih.gov This opens the door to creating biocatalysts that can produce hydroxylated D-amino acids. Key research avenues include:

Enzyme Discovery and Engineering: Identifying and engineering enzymes like Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) and cytochrome P450 monooxygenases to act on novel substrates and produce specific stereoisomers. mdpi.comnih.gov

Decarboxylative Aldol (B89426) Reactions: PLP-dependent enzymes, such as UstD, have been shown to perform highly selective decarboxylative aldol additions to create γ-hydroxy amino acids. nih.govwisc.edu Engineering these enzymes could expand their substrate scope to generate a wide array of valuable hydroxylated products. nih.gov

Heterologous Expression: Expressing genes for specific hydroxylation pathways in microbial hosts like Escherichia coli or Corynebacterium glutamicum enables the scalable production of desired hydroxyamino acids. mdpi.com

These biocatalytic methods provide a sustainable and highly precise route to valuable building blocks like this compound, avoiding the harsh reagents and complex purification steps associated with traditional chemical synthesis. mdpi.com

nih.govmdpi.com
Table 2: Examples of Enzymes Used in the Biocatalytic Synthesis of Hydroxylated Amino Acids
Enzyme/Enzyme ClassReaction TypeExample Substrate(s) → Product(s)Citations
Fe(II)/α-KG Dioxygenases (KDOs)HydroxylationProline → Hydroxyproline (Hyp); Lysine → Hydroxylysine
Cytochrome P450 MonooxygenasesHydroxylationPhenylalanine → meta-Tyrosine
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Advanced Orthogonal Protection Strategies for Complex Functionalization

The synthesis of complex peptides with specific modifications, such as cyclization, branching, or the attachment of labels, requires a sophisticated use of protecting groups. acs.org Orthogonal protection strategies are essential, allowing for the selective removal of one type of protecting group in the presence of others. organic-chemistry.orgpeptide.com For a building block like this compound, the Boc group on the α-amine and a separate protecting group on the side-chain hydroxyl must be compatible with a broader orthogonal scheme.

The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu methods. rsc.orgpeptide.com

Boc/Bzl Strategy: Uses the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection. peptide.com Deprotection involves moderate acid (e.g., TFA) for the Boc group and very strong acid (e.g., HF) for the side-chain groups. peptide.com

Fmoc/tBu Strategy: A truly orthogonal scheme where the base-labile Fmoc group protects the Nα-terminus, while acid-labile groups (like tert-butyl) protect the side chains. peptide.comnih.gov

For advanced functionalization, a third or even fourth dimension of orthogonality is needed. acs.org This involves introducing protecting groups that are cleaved under conditions that leave both the Nα- and other side-chain protecting groups intact. The hydroxyl group of this compound is a prime candidate for such a strategy, allowing for site-specific modification.

Examples of advanced orthogonal protecting groups include:

Hydrazine-labile groups: Dde and ivDde are used to protect amine side chains (e.g., Lys) and are removed with 2% hydrazine (B178648) in DMF, leaving Fmoc, Boc, and tBu groups untouched. sigmaaldrich.com

Mildly acid-labile groups: The Mtt (4-methyltrityl) group is removed with very dilute acid (e.g., 1% TFA), which does not cleave tBu or Boc groups. sigmaaldrich.com

Allyl-based groups: The Alloc (allyloxycarbonyl) group is removed by palladium catalysis, offering another layer of orthogonality. organic-chemistry.orgresearchgate.net

Bifunctional groups: Silanol has been explored as a group that both protects the phenol (B47542) of Tyrosine and directs site-selective C-H functionalization, demonstrating a novel strategy that could be adapted for other hydroxylated amino acids. rsc.org

By employing these advanced strategies, a chemist can synthesize a peptide chain using a primary strategy (e.g., Boc/Bzl), then selectively deprotect the hydroxyl group on the norleucine residue to attach a fluorophore, a drug molecule, or a linker for cyclization before final cleavage from the resin. biotage.com

organic-chemistry.orgmasterorganicchemistry.com
Table 3: Select Orthogonal Protecting Groups for Advanced Peptide Functionalization
Protecting GroupProtected Functional GroupCleavage ConditionsOrthogonal ToCitations
Boc (tert-butoxycarbonyl)α-AmineModerate Acid (e.g., TFA)Fmoc, Alloc, Benzyl (B1604629)
Fmoc (9-fluorenylmethoxycarbonyl)α-AmineBase (e.g., Piperidine)Boc, tBu, Trt, Alloc
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Integration into Advanced Drug Delivery Systems and Nanotechnology

The unique properties of hydroxylated and Boc-protected amino acids make them valuable components for the construction of sophisticated drug delivery systems and nanomaterials. nih.govmdpi.com The hydroxyl group provides a hydrophilic site and a handle for conjugation, while the Boc-protected amine allows for controlled assembly into larger structures.

One major application is in the formation of self-assembling hydrogels. Amino acids and short peptides, particularly when modified with hydrophobic groups like Fmoc or Boc, can self-assemble in water to form fibrous networks that entrap large amounts of water, creating a hydrogel. researchgate.net These gels can serve as depots for the controlled release of therapeutic agents. The incorporation of hydroxylated residues can tune the gel's properties and provide sites for drug attachment.

In nanotechnology, amino acids are used to functionalize the surface of nanoparticles, enhancing their biocompatibility and enabling targeted delivery. mdpi.comfrontiersin.org Key research findings include:

Functionalization of Nanoparticles: Hydroxyl-containing amino acids are particularly effective at binding to the surfaces of metal and metal oxide nanoparticles. uiuc.edu For example, amino acids can be used to coat the hydroxylated surface of iron oxide nanoparticles, creating stable colloidal dispersions for drug delivery. frontiersin.org

Formation of Amino Acid Nanoparticles: Ultrasound-driven methods can induce the hydroxylation and self-assembly of aromatic amino acids into uniform nanoparticles, providing a reagent-free method for creating novel nanostructures. nih.gov

Lipoamino Acid Conjugates: N-Boc-protected lipoamino acids have been used to create liposaccharide conjugates. nih.gov These amphiphilic molecules can form micelles or be incorporated into liposomes, acting as carriers for drugs and peptides. nih.gov

The integration of a molecule like this compound into these systems could offer precise control over the architecture and functionality of the resulting nanomaterial, leveraging the hydroxyl group for drug attachment and the Boc group for controlled polymerization or assembly steps.

researchgate.net
Table 4: Applications of Modified Amino Acids in Drug Delivery and Nanotechnology
Application AreaRole of Modified/Hydroxylated Amino AcidExample SystemCitations
Hydrogel Drug DeliveryActs as a low-molecular-weight gelator; self-assembles into a fibrous network.Hydrogels formed from Fmoc-protected aromatic amino acids for NIR-triggered drug release.
Nanoparticle Surface FunctionalizationEnhances biocompatibility; provides binding to nanoparticle surfaces; offers sites for drug conjugation.L-cysteine functionalization of iron-oxide nanoparticles to modify electrostatic properties.
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Synergistic Computational and Experimental Approaches in Design and Discovery

The design of novel peptides and proteins with tailored functions is increasingly driven by a synergy between computational modeling and experimental validation. biorxiv.org Computational tools can navigate the vast sequence and conformational space to predict structures and design molecules with desired properties, including those incorporating non-canonical amino acids like hydroxylated D-isomers. oup.comresearchgate.net

Computational protein design programs, most notably Rosetta, have been extended to handle non-canonical amino acids. researchgate.netnih.gov This allows researchers to:

Design Novel Functional Sites: Computationally identify optimal locations within a protein scaffold to incorporate a non-canonical amino acid and design the surrounding environment to support a specific function, such as metal binding or catalysis. researchgate.netnih.gov

Incorporate D-Amino Acids: Specialized computational pipelines are being developed to design D-proteins, which are resistant to proteolytic degradation and thus are excellent candidates for therapeutics. researchgate.net These methods can optimize a D-protein's binding affinity by exploring mutations with both canonical and non-canonical amino acids. researchgate.net

Predict and Stabilize Folds: Design a single amino acid sequence that can adopt multiple, distinct folds or use computational tools to enhance the stability of a protein containing unnatural amino acids. oup.comacs.org

A landmark example of this synergy was the computational design of a metalloprotein using the unnatural amino acid (2,2′-bipyridin-5yl)alanine (Bpy-Ala). uw.edu The Rosetta software was used to design a protein scaffold around Bpy-Ala to create a high-affinity metal-binding site. researchgate.netnih.gov Experimental characterization of the synthesized protein confirmed that it bound various metals with extremely high affinity, and its X-ray crystal structure was in close agreement with the computational model. researchgate.net

This powerful combination of in silico design and experimental verification accelerates the discovery process, enabling the creation of complex biomolecules with precisely engineered properties. Applying these methods to peptides containing this compound could facilitate the design of novel therapeutics, catalysts, or materials with functions that are inaccessible to the natural amino acid repertoire. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-D-Nle(6-OH)-OH, and how do protective group strategies influence yield?

  • Methodology :

  • Amino Group Protection : React D-norleucine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., sodium bicarbonate) to protect the α-amino group .
  • Hydroxylation : Introduce the 6-OH group via hydroxylation using enzymatic or chemical catalysts (e.g., Fe²⁺/ascorbate systems) under controlled pH (6–8) and temperature (25–37°C) .
  • Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor purity via LC-MS .
    • Key Considerations : Boc protection is acid-labile, requiring mild deprotection with TFA, which preserves the 6-OH group .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxyl proton (δ ~5.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 370.4) using ESI-MS .
  • Chiral HPLC : Ensure enantiomeric purity (>98%) with a chiral column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for this compound under basic conditions?

  • Contradiction Analysis :

  • Variable Testing : Compare stability across pH (8–12), temperature (4–37°C), and solvent systems (aqueous vs. organic). Use UV-Vis spectroscopy to track degradation (λ = 210–220 nm for Boc group cleavage) .
  • Mechanistic Insights : Perform kinetic studies with pseudo-first-order approximations to identify degradation pathways (e.g., β-elimination vs. hydrolysis) .
  • Mitigation : Add stabilizing agents (e.g., 1% BHT) or use low-temperature storage (-20°C) to prolong shelf life .

Q. How does the 6-OH group influence peptide conformational dynamics, and how can this be experimentally validated?

  • Functional Analysis :

  • Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with and without 6-OH substitution in aqueous and membrane-mimetic environments (e.g., SDS micelles) .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrogen bonding between the 6-OH group and backbone amides, predicting stabilization of turn structures .
  • Biological Assays : Test protease resistance (e.g., trypsin digestion) to correlate conformational stability with functional outcomes .

Q. What are the trade-offs between Boc and Fmoc protection for D-Nle(6-OH)-OH in solid-phase peptide synthesis (SPPS)?

  • Comparative Methodology :

  • Deprotection Efficiency : Boc requires TFA (20–50% in DCM), while Fmoc uses piperidine (20% in DMF). Monitor side reactions (e.g., aspartimide formation) via LC-MS .
  • Orthogonality : Boc is compatible with acid-labile resins (e.g., Merrifield), whereas Fmoc pairs with Wang resins. Assess resin compatibility by measuring coupling efficiency (>95%) via Kaiser test .
  • Scale-Up : Boc SPPS is preferred for long peptides due to lower racemization risk, but Fmoc offers milder deprotection for sensitive residues .

Methodological Guidelines

Q. How to optimize hydroxylation conditions for high regioselectivity at the 6th position of D-norleucine?

  • Experimental Design :

  • Catalyst Screening : Test Fe²⁺/α-ketoglutarate-dependent dioxygenases vs. chemical oxidants (e.g., MnO₂) in buffered solutions (pH 7.4). Quantify 6-OH vs. 5-OH byproducts via 1H^1H NMR integration .
  • Temperature Gradients : Perform reactions at 25°C, 30°C, and 37°C to balance enzyme activity (if used) and side reactions .
  • Scale-Down Validation : Use microscale reactors (0.1–1 mL) to rapidly test 10–20 conditions before scaling up .

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb solids with vermiculite, dissolve residues in ethanol, and dispose as non-halogenated organic waste .
  • Storage : Store desiccated at -20°C under nitrogen to prevent hydrolysis .

Data Analysis and Validation

Q. How to address discrepancies in reported melting points or solubility for this compound?

  • Resolution Strategy :

  • Reproduce Conditions : Follow literature protocols exactly, including solvent grade (e.g., HPLC-grade vs. technical-grade DMSO) and drying methods (lyophilization vs. vacuum oven) .
  • DSC Analysis : Use differential scanning calorimetry to measure melting points dynamically, identifying polymorphic forms .
  • Collaborative Verification : Share samples with independent labs to cross-validate data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.